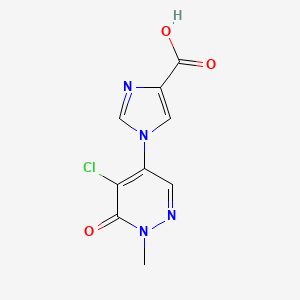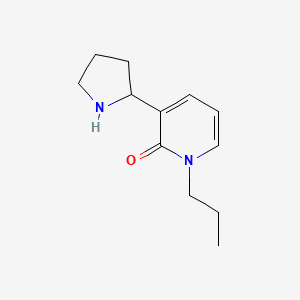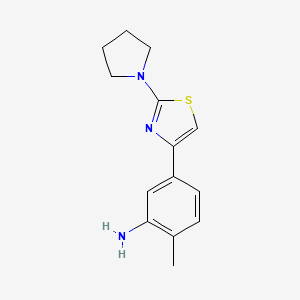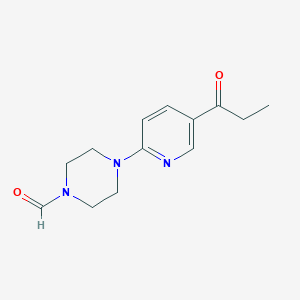
4-(5-Propionylpyridin-2-yl)piperazine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Propionylpyridin-2-yl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C13H17N3O2. It is a derivative of piperazine and pyridine, which are both commonly used in medicinal chemistry due to their versatile chemical properties. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Propionylpyridin-2-yl)piperazine-1-carbaldehyde typically involves the reaction of piperazine with 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation . The key steps in the synthesis include:
Nucleophilic Substitution: Piperazine reacts with 2-nitro-5-halopyridine to form an intermediate compound.
N-Protection: The intermediate is then protected using a suitable protecting group.
Catalytic Hydrogenation: The protected intermediate undergoes catalytic hydrogenation to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(5-Propionylpyridin-2-yl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(5-Propionylpyridin-2-yl)piperazine-1-carboxylic acid.
Reduction: Formation of 4-(5-Propionylpyridin-2-yl)piperazine-1-methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
4-(5-Propionylpyridin-2-yl)piperazine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the production of fine chemicals and pharmaceutical intermediates.
作用机制
The mechanism of action of 4-(5-Propionylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
相似化合物的比较
Similar Compounds
1-(2-Pyridinyl)piperazine: A piperazine derivative known for its use as a selective alpha-2 adrenergic receptor antagonist.
4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde: A closely related compound with similar structural features.
tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate: Another piperazine derivative with different functional groups.
Uniqueness
4-(5-Propionylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its aldehyde group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
属性
分子式 |
C13H17N3O2 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC 名称 |
4-(5-propanoylpyridin-2-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C13H17N3O2/c1-2-12(18)11-3-4-13(14-9-11)16-7-5-15(10-17)6-8-16/h3-4,9-10H,2,5-8H2,1H3 |
InChI 键 |
IPABEECTSFEUTE-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CN=C(C=C1)N2CCN(CC2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11796588.png)

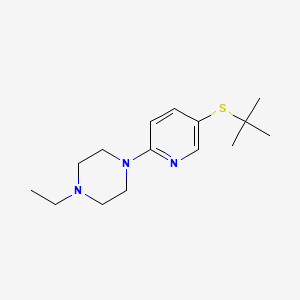
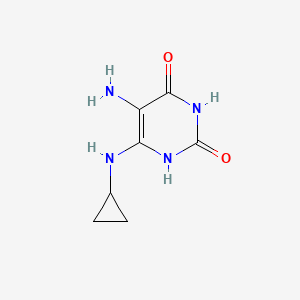
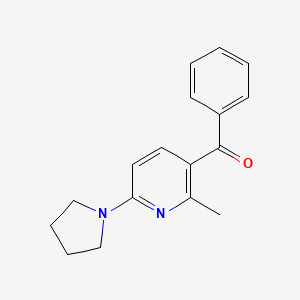
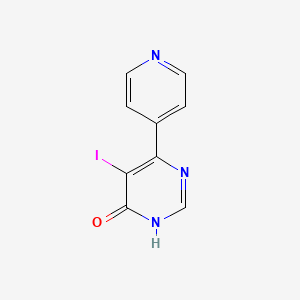
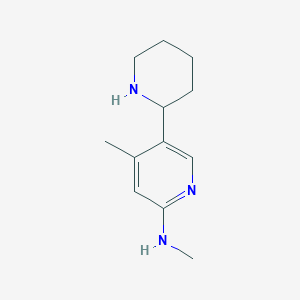
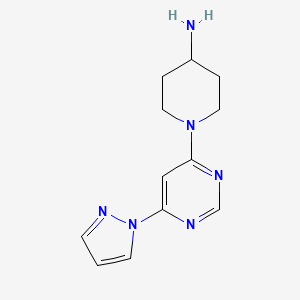
![tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B11796649.png)

